molecular formula C11H14O5S B8728756 Methyl 2-(4-methylphenyl)sulfonyloxypropanoate CAS No. 66648-29-1

Methyl 2-(4-methylphenyl)sulfonyloxypropanoate

Cat. No.: B8728756
CAS No.: 66648-29-1
M. Wt: 258.29 g/mol
InChI Key: ATFXADBXZLGFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-methylphenyl)sulfonyloxypropanoate, also known as methyl (2S)-2-[(4-methylbenzenesulfonyl)oxy]propanoate, is an organic compound with the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a propanoic acid esterified with a methyl group and a sulfonyl group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester typically involves the esterification of propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenyl)sulfonyloxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methylphenyl)sulfonyloxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
  • Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, butyl ester
  • Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, isopropyl ester

Uniqueness

Methyl 2-(4-methylphenyl)sulfonyloxypropanoate is unique due to its specific ester and sulfonyl functional groups, which confer distinct reactivity and properties. The presence of the 4-methylphenyl ring also contributes to its unique chemical behavior compared to other similar compounds .

Properties

CAS No.

66648-29-1

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

methyl 2-(4-methylphenyl)sulfonyloxypropanoate

InChI

InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3

InChI Key

ATFXADBXZLGFJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC

Origin of Product

United States

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